(R)-methyl 5-oxotetrahydrofuran-2-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis and Transformations
Synthesis of Spirolactones : Research by Pirc et al. (2002) explored the use of methyl 5-oxotetrahydrofuran-2-carboxylate derivatives in the synthesis of spirolactones via 1,3-dipolar cycloadditions, showing its utility in generating diverse organic structures (Pirc et al., 2002).
Functionalized Furan Derivatives : Brückner and Reissig (1985) demonstrated the synthesis of methyl tetrahydrofuran-3-carboxylates and 5-oxo analogues, highlighting the compound's role in creating functionalized furan derivatives (Brückner & Reissig, 1985).
Synthesis of Chromones : Huang et al. (2019) isolated new chromones, including derivatives of 5-oxotetrahydrofuran, from a fungal strain, indicating its natural occurrence and potential in natural product synthesis (Huang et al., 2019).
Chemical and Structural Analysis
Characterization of Derivatives : Coriani et al. (2009) focused on the synthesis and detailed characterization of 5-oxotetrahydrofuran-3-carboxylic acid derivatives, providing insight into their chemical properties and potential applications (Coriani et al., 2009).
Stereoselective Hydroformylation : Kollár and Sándor (1993) investigated the stereoselective hydroformylation of a derivative, highlighting the compound's relevance in creating enantiomerically pure intermediates for further synthesis (Kollár & Sándor, 1993).
Novel Compounds and Synthesis Methods
Microwave-Assisted Synthesis : Denton et al. (2021) explored a microwave-assisted approach for synthesizing isoxazoline derivatives from 5-oxotetrahydrofuran, indicating its use in efficient, modern synthetic methods (Denton et al., 2021).
Chemoenzymatic Preparation : Fujima et al. (2003) reported a scalable chemoenzymatic method to prepare (R)-tetrahydrofuran-2-carboxylic acid, showcasing an industrial application of the compound (Fujima et al., 2003).
Mechanism of Action
Target of Action
It is known to be a synthetic compound that belongs to the class of furans, which are heterocyclic building blocks .
Biochemical Pathways
It is known that the compound is used as an intermediate in the synthesis of 2’,3’-dideoxy-4’-selenonucleosides, which are potential antiviral agents .
Result of Action
It is known that the compound is a synthetic drug that inhibits mitochondrial respiration .
properties
IUPAC Name |
methyl (2R)-5-oxooxolane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-9-6(8)4-2-3-5(7)10-4/h4H,2-3H2,1H3/t4-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHPZLNLFDYSTG-SCSAIBSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCC(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10544187 |
Source
|
Record name | Methyl (2R)-5-oxooxolane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19684-04-9 |
Source
|
Record name | Methyl (2R)-5-oxooxolane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10544187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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